molecular formula C9H8N2O2 B13899987 4-methoxy-2H-2,6-naphthyridin-1-one

4-methoxy-2H-2,6-naphthyridin-1-one

Cat. No.: B13899987
M. Wt: 176.17 g/mol
InChI Key: DZAKEEPVJPGTMQ-UHFFFAOYSA-N
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Description

4-methoxy-2H-2,6-naphthyridin-1-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together

Preparation Methods

The synthesis of 4-methoxy-2H-2,6-naphthyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridinone in good yields .

Chemical Reactions Analysis

4-methoxy-2H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

4-methoxy-2H-2,6-naphthyridin-1-one can be compared with other naphthyridine derivatives such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H8N2O2/c1-13-8-5-11-9(12)6-2-3-10-4-7(6)8/h2-5H,1H3,(H,11,12)

InChI Key

DZAKEEPVJPGTMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=O)C2=C1C=NC=C2

Origin of Product

United States

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